1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea
Description
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]-1,3-dimethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S/c1-12-11(15)14(4)10-7-5-9(6-8-10)13(2)3/h5-8H,1-4H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBJELGLWIIBRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N(C)C1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
- Starting Materials : 4-(Dimethylamino)aniline derivatives and methylthiourea.
- Reaction Type : Nucleophilic addition of amines to thiocarbonyl groups in thioureas, followed by methylation.
- Conditions : Typically performed in polar aprotic solvents such as ethanol or methanol under reflux, with catalysts like potassium carbonate to facilitate nucleophilic attack.
Representative Procedure
- Dissolve 4-(Dimethylamino)aniline in ethanol.
- Add methylthiourea and potassium carbonate.
- Reflux the mixture for several hours (usually 4-6 hours).
- Cool, filter, and purify via recrystallization or chromatography.
This method yields the compound with high purity, with yields often exceeding 70%.
Synthesis via Cyclocondensation of Aromatic Amides and Thiourea Derivatives
An alternative route involves cyclocondensation reactions, where aromatic amides react with thiourea derivatives under dehydrating conditions to form the thiourea core.
Procedure Details
- Reactants : Aromatic amides bearing the 4-(Dimethylamino)phenyl group and methylthiourea.
- Conditions : Heating in acetic acid or polyphosphoric acid at elevated temperatures (around 150°C) to promote cyclization.
- Outcome : Formation of the thiourea ring with concomitant substitution at the aromatic ring.
Research Findings
This method is advantageous for synthesizing derivatives with specific substitution patterns, offering yields in the range of 65-80%. The process benefits from straightforward purification and scalability.
Synthesis via Reaction of 4-(Dimethylamino)phenyl Isothiocyanates with Methylamine
A more direct approach employs isothiocyanates as intermediates:
Reaction Conditions
- Conducted in solvents like dichloromethane or tetrahydrofuran (THF).
- Mild temperatures (room temperature to 50°C).
- Reaction times typically 2-4 hours.
Advantages
- High selectivity.
- Good yields (~75-85%).
- Suitable for large-scale synthesis.
Notable Research Findings and Data Tables
| Method | Starting Materials | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 4-(Dimethylamino)aniline + methylthiourea | Ethanol | Reflux (~78°C) | 4-6 hours | 70-80 | Widely used, high purity |
| Cyclocondensation | Aromatic amide + methylthiourea | Acetic acid | 150°C | 12-24 hours | 65-80 | Suitable for derivatives |
| Isothiocyanate route | 4-(Dimethylamino)phenyl isothiocyanate + methylamine | Dichloromethane | Room temp | 2-4 hours | 75-85 | High selectivity |
Notes on Optimization and Reproducibility
- Reaction solvents significantly influence yield and purity; polar aprotic solvents like ethanol and dichloromethane are preferred.
- Temperature control is crucial, especially in cyclocondensation reactions, to prevent side reactions.
- Purification techniques such as recrystallization and chromatography are essential for obtaining high-purity compounds.
- Scaling up requires careful adjustment of reaction parameters to maintain yield and purity.
Summary of Key Research Findings
- The reaction of methylthiourea with aromatic amines under reflux conditions remains the most straightforward and reproducible method.
- Cyclocondensation offers an alternative route with good yields, especially for derivatives with specific substitution patterns.
- The isothiocyanate pathway provides high selectivity and is suitable for large-scale synthesis, although it requires the prior synthesis of isothiocyanates.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea is an organic compound with a dimethylamino group on a phenyl ring connected to a dimethylthiourea moiety. It has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemical Reactions
1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea can undergo several types of chemical reactions:
- Oxidation: Can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines, using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, forming various derivatives using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea has a wide range of applications in scientific research:
- Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
- Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
- Industry: It is used in the production of dyes and pigments, as well as in the formulation of certain pharmaceuticals.
Biological Activities
1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea exhibits diverse biological activities:
- Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
- Antimicrobial Properties: Studies have shown that it possesses significant antibacterial and antifungal activities against various pathogens.
- Cytotoxic Effects: It has been evaluated for its cytotoxic effects on cancer cell lines, showing potential as an anticancer agent.
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Antioxidant | Reduces lipid peroxidation and increases antioxidant enzyme activity |
| Antimicrobial | Antibacterial activity against Escherichia coli and Staphylococcus aureus; antifungal activity against Candida albicans |
| Cytotoxic | Induces apoptosis in cancer cell lines (e.g., HeLa and MCF-7) |
Case Studies
- Antioxidant Efficacy in Diabetic Rats: DMTU significantly reduced malondialdehyde levels and increased superoxide dismutase activity in diabetic rats.
- Evaluation Against Drug-resistant Bacteria: DMTU could serve as a potential lead compound for developing new antimicrobial agents against drug-resistant strains of bacteria.
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the thiourea moiety can act as a nucleophile, participating in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
- Electronic Effects: The dimethylamino group in the target compound enhances electron density, improving solubility in polar solvents compared to non-polar analogs like 1-(2,4-Dimethylphenyl)-3-methylthiourea .
- Steric Influence : Bulky derivatives (e.g., ) exhibit reduced reactivity in sterically demanding reactions but may show improved selectivity in biological interactions.
- Lipophilicity : Fluorinated analogs (e.g., ) display higher hydrophobicity, favoring membrane permeability in drug design.
Biological Activity
1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea (often referred to as DMTU) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DMTU, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
DMTU has the molecular formula and features a thiourea functional group, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:
- Molecular Formula :
- SMILES Notation : CN(C)C(=S)N(C1=CC=C(C=C1)C)C
Biological Activity Overview
DMTU exhibits a range of biological activities, including:
- Antioxidant Activity : DMTU is recognized for its ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
- Antimicrobial Properties : Studies have shown that DMTU possesses significant antibacterial and antifungal activities against various pathogens.
- Cytotoxic Effects : DMTU has been evaluated for its cytotoxic effects on cancer cell lines, showing potential as an anticancer agent.
The biological mechanisms through which DMTU exerts its effects include:
- Inhibition of Enzymatic Activity : DMTU may inhibit enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species (ROS).
- Modulation of Cell Signaling Pathways : The compound can influence signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
Antioxidant Activity
A study demonstrated that DMTU effectively reduced lipid peroxidation and increased the activity of antioxidant enzymes in vitro. This suggests its potential use in conditions characterized by oxidative stress.
Antimicrobial Activity
Research published in the Journal of Microbial & Biochemical Technology reported that DMTU exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. Additionally, antifungal activity was noted against Candida albicans.
Cytotoxicity Studies
In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) indicated that DMTU induced apoptosis through the activation of caspase pathways. The IC50 values ranged from 20 to 40 µM, highlighting its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Case Studies
- Antioxidant Efficacy in Diabetic Rats : A study investigated the effects of DMTU on oxidative stress markers in diabetic rats. Results indicated a significant reduction in malondialdehyde levels and an increase in superoxide dismutase activity after treatment with DMTU.
- Evaluation Against Drug-resistant Bacteria : Another research effort focused on the antimicrobial efficacy of DMTU against drug-resistant strains of bacteria. The findings suggested that DMTU could serve as a potential lead compound for developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea, and how can reaction efficiency be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions between substituted phenyl isothiocyanates and dimethylamine derivatives. Reaction efficiency is validated using high-performance liquid chromatography (HPLC) to monitor purity (>95%) and yield calculations. For example, thiourea derivatives are often crystallized from ethanol or acetonitrile to obtain high-purity products . Kinetic studies (e.g., time-dependent NMR monitoring) can optimize reaction conditions (temperature, solvent polarity, stoichiometry) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and hydrogen bonding via chemical shifts (e.g., thiourea NH protons at δ 8.5–9.5 ppm) .
- X-ray Crystallography : Resolves molecular geometry (bond lengths, dihedral angles) and packing motifs. For example, thiourea derivatives often exhibit planar configurations with intermolecular hydrogen bonds stabilizing the crystal lattice .
- FT-IR Spectroscopy : Identifies functional groups (e.g., C=S stretching at ~1250–1350 cm) .
Q. How does the dimethylamino substituent influence the compound’s solubility and reactivity?
- Methodological Answer : The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its electron-donating nature. Reactivity in nucleophilic environments (e.g., alkylation or acylation) is assessed via competitive reaction studies. Solubility parameters can be quantified using Hansen solubility sphere modeling .
Advanced Research Questions
Q. How can computational methods predict the compound’s electronic properties and interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and charge transfer dynamics. For thiourea derivatives, DFT studies often correlate electron-withdrawing substituents with increased electrophilicity .
- Molecular Docking : Simulates binding affinities with enzymes (e.g., kinases) using software like AutoDock Vina. Docking scores and binding poses are validated against experimental IC values from enzyme inhibition assays .
Q. How to design experiments to assess biological activity, such as enzyme inhibition or cytotoxicity?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., para-nitrophenyl phosphate for phosphatases) to measure activity. Dose-response curves (0.1–100 µM) determine IC values. Competitive inhibition is confirmed via Lineweaver-Burk plots .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with 24–72 hr exposure. Apoptosis markers (e.g., caspase-3 activation) are quantified via flow cytometry .
Q. How can researchers resolve contradictions between experimental data and computational predictions?
- Methodological Answer : Discrepancies (e.g., binding affinity vs. docking scores) are addressed by:
- Multivariate Analysis : Principal component analysis (PCA) identifies outliers in datasets.
- Solvent Effect Modeling : Include implicit solvent models (e.g., COSMO-RS) in DFT calculations to account for solvation energy differences .
- Crystallographic Validation : Compare predicted ligand-protein interactions with X-ray crystal structures of co-crystallized complexes .
Q. What methodologies assess the compound’s stability under thermal or photolytic stress?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (T) under nitrogen/air atmospheres.
- Forced Degradation Studies : Expose the compound to UV light (254 nm) or elevated temperatures (40–80°C) for 48–168 hr. Degradation products are profiled via LC-MS and matched with predicted pathways using software like ACD/MS Fragmenter .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
